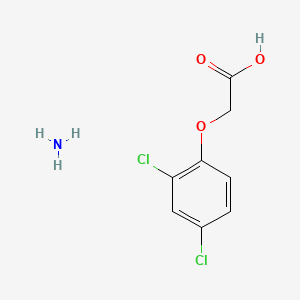

Ammonium 2,4-dichlorophenoxyacetate

説明

Ammonium 2,4-dichlorophenoxyacetate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 2,4-dichlorophenoxyacetate typically involves a multi-step process that includes the following steps:

Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.

Final Synthesis: The intermediate is subjected to further reactions, such as oxidation or reduction, to form the final this compound compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Raw Material Preparation: Ensuring the purity and quality of the starting materials.

Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield.

Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

化学反応の分析

Thermal Decomposition

Pyrolysis of ammonium 2,4-dichlorophenoxyacetate produces amides and chlorinated dibenzo-p-dioxins (CDDs):

Key findings:

-

Pyrolysis at 200–400°C generates 2,7-dichlorodibenzo-p-dioxin (2,7-DCDD) and 1,3,6,8-/1,3,7,9-tetrachlorodibenzo-p-dioxins (TCDDs) .

-

Ester formulations exhibit higher CDD contamination (up to 6.8 µg/kg) compared to amine salts .

Table 1: Thermal By-Products in 2,4-D Derivatives

| Derivative | Major CDD Impurities (µg/kg) | Conditions |

|---|---|---|

| Amine Salts | <1 (non-detectable) | Pyrolysis >200°C |

| Esters | 1–6.8 | Pyrolysis >300°C |

Photodegradation

Exposure to UV light induces oxidative breakdown via hydroxyl radical (- OH) pathways:

-

Photolysis in aqueous systems generates 2,4-dichlorophenol (2,4-DCP) and chlorinated quinones as intermediates .

-

Degradation rates depend on pH, with faster decomposition under alkaline conditions (half-life: 7.7 days at pH 9) .

Hydrolysis and Stability

The compound is stable in water (pH 5–9) but hydrolyzes under strongly acidic or alkaline conditions:

-

Hydrolysis at pH <3 or >11 releases free 2,4-D acid, which undergoes further chlorophenol formation .

Coordination Chemistry

This compound participates in hydrogen-bonded networks and metal complexation:

-

Crystal structures reveal N–H⋯O and O–H⋯O interactions, forming layered architectures .

-

Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), producing mononuclear or polymeric complexes with applications in catalysis .

Microbial Degradation

Fungal strains like Umbelopsis isabellina metabolize ammonium 2,4-D via:

-

Oxidative Stress Response : Reduced catalase activity (↓40%) and increased lipid peroxidation (↑1.5× TBARS) .

-

Membrane Disruption : Accumulation of ceramides (↑300%) and triacylglycerols (↑200%) alters membrane fluidity .

Aquatic Toxicity

-

Exposure to 2.00 ppm 2,4-D formulations inhibits fathead minnow reproduction (↓50% fecundity) and alters hepatic vitellogenin expression .

Key Data Tables

Table 2: Physicochemical Properties of Ammonium 2,4-D

| Property | Value | Source |

|---|---|---|

| Solubility in Water | 900 mg/L (25°C) | |

| Vapor Pressure | 4.0 × 10⁻⁶ mmHg (25°C) | |

| Stability (pH 5–9) | Stable | |

| Photolytic Half-life | 7.7 days (pH 9) |

科学的研究の応用

Herbicidal Applications

Weed Control

Ammonium 2,4-D is predominantly used as a systemic herbicide for controlling broadleaf weeds in various agricultural settings. Its selective action allows it to target dicotyledonous plants while leaving monocots unharmed. This selectivity makes it particularly useful in cereal crops like wheat, corn, and rice.

Key Applications:

- Lawns and Turf Management: Effective in maintaining healthy turf by controlling unwanted broadleaf species.

- Agricultural Crops: Widely used in cereal grains and pastures to enhance crop yield by minimizing weed competition.

- Non-Crop Areas: Utilized for managing weeds along highways and railways, as well as in forestry for conifer release .

Environmental Considerations

Toxicity and Safety

While ammonium 2,4-D is effective for weed control, it poses certain risks:

- Acute Toxicity: Classified as harmful if swallowed with an LD50 of approximately 639 mg/kg in rats .

- Skin Sensitization: Potential to cause allergic reactions upon dermal exposure .

- Environmental Impact: Concerns regarding its persistence in soil and potential runoff into water bodies necessitate careful management practices during application .

Case Studies

Case Study 1: Agricultural Use

A field study conducted on the effectiveness of ammonium 2,4-D in controlling broadleaf weeds in corn demonstrated a significant reduction in weed biomass by over 85% compared to untreated controls. The study highlighted the importance of timing and dosage for optimal efficacy.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Untreated Control | 0 |

| Ammonium 2,4-D (1 L/ha) | 85 |

| Ammonium 2,4-D (0.5 L/ha) | 50 |

Case Study 2: Turf Management

In a turf management scenario, ammonium 2,4-D was applied at a rate of 0.75 L/ha during the early growth stage of target weeds. Results indicated a rapid decline in weed populations within two weeks post-application.

| Application Date | Weed Type | Population Decline (%) |

|---|---|---|

| Week 1 | Dandelion | 90 |

| Week 3 | Clover | 80 |

作用機序

The mechanism of action of Ammonium 2,4-dichlorophenoxyacetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the context in which this compound is used.

生物活性

Ammonium 2,4-dichlorophenoxyacetate (commonly referred to as 2,4-D) is a widely used herbicide that exhibits significant biological activity. This compound is primarily employed in agricultural settings for weed control due to its ability to mimic plant hormones, leading to uncontrolled growth in susceptible plants. The following sections will explore the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

Synthetic Auxin Activity

2,4-D functions as a synthetic auxin, which is a class of plant hormones that regulate growth and development. When applied to plants, it is absorbed through the foliage and translocated to the meristematic tissues. This leads to:

- Uncontrolled Growth : The compound induces rapid cell division and elongation, resulting in abnormal growth patterns such as stem curl and leaf wilting.

- Plant Death : Eventually, the overstimulation of growth processes leads to plant death due to resource depletion and structural failure .

Toxicological Profile

The toxicological effects of 2,4-D have been extensively studied in various animal models. Key findings include:

- Renal Effects : Studies on rats have shown that exposure to 2,4-D can lead to renal toxicity characterized by changes in renal tissue structure without significant cell death. The no-observed-adverse-effect level (NOAEL) was identified at 5 mg/kg/day, while the lowest-observed-adverse-effect level (LOAEL) was at 75 mg/kg/day .

- Gastrointestinal Toxicity : Chronic exposure has been linked to hyperkeratosis of the esophagus and dysplastic changes in the intestines. These effects were observed regardless of the exposure route (oral or inhalation) .

- Neurotoxicity : Acute poisoning cases have reported symptoms such as rhabdomyolysis and neurotoxicity, with supportive care being crucial for recovery .

Case Study 1: Poisoning Incident

A notable case involved a 65-year-old male who ingested 50 mL of 2,4-D with suicidal intent. He presented with gastrointestinal distress and muscle damage. Treatment included urinary alkalinization and supportive care, leading to recovery .

Case Study 2: Chronic Exposure Effects

In a chronic exposure study on animals, histopathological analysis revealed significant changes in the gastrointestinal tract upon exposure to varying concentrations of 2,4-D. The most severe effects were noted in the esophagus and large intestine .

Research Findings

Recent studies have highlighted the oxidative stress induced by 2,4-D on cellular membranes:

- Lipid Peroxidation : Exposure resulted in increased levels of thiobarbituric acid-reactive substances (TBARS), indicating lipid peroxidation and membrane damage .

- Altered Metabolome : A comprehensive analysis demonstrated significant changes in amino acid profiles and lipid species due to 2,4-D exposure. For instance, levels of linoleic acid increased while phosphatidylcholine ratios changed significantly .

Summary Table of Toxicological Effects

| Study Reference | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| EPA (1996a) | 5 | 75 | Renal degeneration |

| Animal Study | Not specified | Moderate/High | Gastrointestinal dysplasia |

| Rhabdomyolysis Case | N/A | N/A | Muscle damage and neurotoxicity |

特性

IUPAC Name |

azanium;2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.H3N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNQRMIGNOQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058336 | |

| Record name | 2,4-D, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-55-3 | |

| Record name | 2,4-D Ammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2307-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D, ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLUSHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBT8D2SIN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。